N-(2,3,4-Trimethoxybenzyl)propan-2-amine
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Description
Synthesis Analysis
The synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine and its derivatives often involves the condensation of trimethoxybenzyl chloride with various amines. A study highlighted the condensation with different amines yielding corresponding trimethoxybenzyl derivatives, showcasing a method to produce these compounds (Abo-Sier, Badran, & Khalifa, 1977).
Molecular Structure Analysis
The molecular structure of N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives has been analyzed through various spectroscopic methods. For example, crystal structure determination via X-ray diffraction provides insights into the compound's three-dimensional molecular structure and the intermolecular interactions responsible for crystal stability (Hema et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of chemical properties. The study on N-Methylidene(bis(trimethylsilyl)methyl)amine showcased its role as a stable methanimine synthon in [2 + 2] cycloadditions to ketenes, highlighting the reactive nature and potential utility in organic synthesis (Palomo et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the applications and handling of N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives. The analysis of crystal structures and hydrogen bonding patterns provides valuable information on the physical state and stability of these compounds (Garay et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the compound's utility in synthesis and applications. The synthesis and characterization of derivatives often reveal insights into their chemical behavior, such as the ability to form complex structures with metal ions or participate in catalytic processes (Ge, Meetsma, & Hessen, 2009).
Scientific Research Applications
1. Ligand Design and Metal Coordination
N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives have been explored in the field of inorganic chemistry, particularly in the design of complex ligands for metal coordination. For example, Liu et al. (1993) discussed hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases and are used for Group 13 metal ions coordination, indicating potential applications in materials science and catalysis (Liu, Wong, Rettig, & Orvig, 1993).
2. Synthesis of CNS Active Compounds
The compound has been used in synthesizing derivatives potentially active in the central nervous system (CNS). Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, yielding derivatives with potential CNS activity, highlighting its utility in pharmaceutical chemistry (Abo-Sier, Badran, & Khalifa, 1977).
3. Catalysis and Organic Synthesis
In organic synthesis and catalysis, derivatives of N-(2,3,4-Trimethoxybenzyl)propan-2-amine are employed for various reactions. For instance, Ge, Meetsma, and Hessen (2009) utilized similar compounds in the catalytic linear dimerization of phenylacetylenes, highlighting their role in developing new catalytic processes (Ge, Meetsma, & Hessen, 2009).
4. Crystallography and Material Properties
The compound and its derivatives also find application in crystallography to study material properties. Garay et al. (2014) compared the molecular structures of similar compounds, providing insights into their conformational characteristics and potential applications in materials science (Garay, Abonía, Cobo, & Glidewell, 2014).
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKBTWNOGGGOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357931 |
Source
|
Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4-Trimethoxybenzyl)propan-2-amine | |
CAS RN |
418782-90-8 |
Source
|
Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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